benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
Benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a benzyl group, a naphthyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the following steps:
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Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-6-oxopyridazin-1(6H)-yl acetate.
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Introduction of the Naphthyl Group: : The naphthyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Benzylation: : The final step involves the benzylation of the pyridazinone derivative. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and naphthyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the carbonyl group of the pyridazinone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate can be converted to benzyl [3-(naphthalen-1-yl)-6-oxo-1,2-dihydropyridazin-1-yl]acetate.
Reduction: The reduction product is benzyl [3-(naphthalen-1-yl)-6-hydroxypyridazin-1(6H)-yl]acetate.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate: Similar in structure but with an ethyl group instead of a naphthyl group.
1-Benzyl-3-(naphthalen-1-yl)urea: Contains a urea moiety instead of a pyridazinone.
1-Benzyl-3-(naphthalen-1-yl)thiourea: Contains a thiourea moiety instead of a pyridazinone.
Uniqueness
Benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to the combination of its benzyl, naphthyl, and pyridazinone groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C23H18N2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate |
InChI |
InChI=1S/C23H18N2O3/c26-22-14-13-21(20-12-6-10-18-9-4-5-11-19(18)20)24-25(22)15-23(27)28-16-17-7-2-1-3-8-17/h1-14H,15-16H2 |
InChI Key |
ZUNPJXIRUKSEES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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